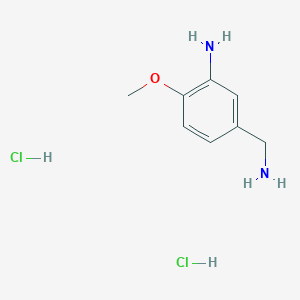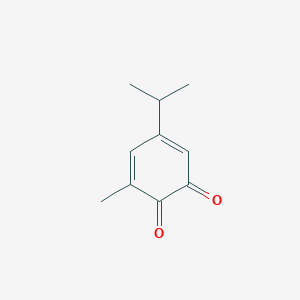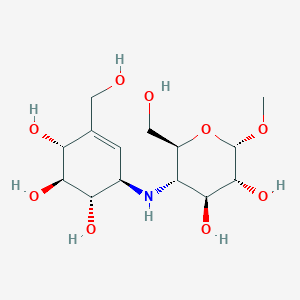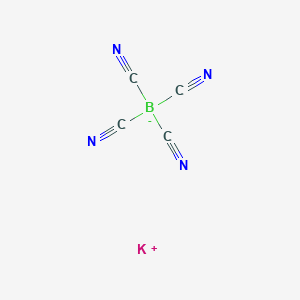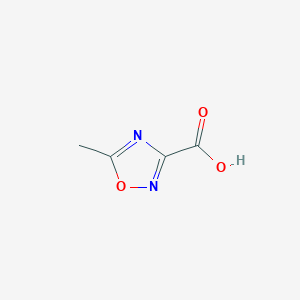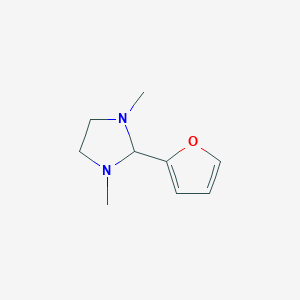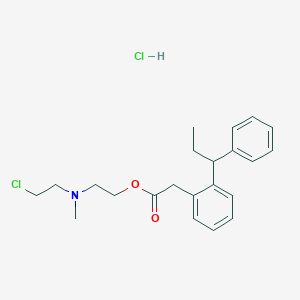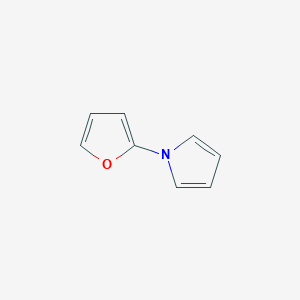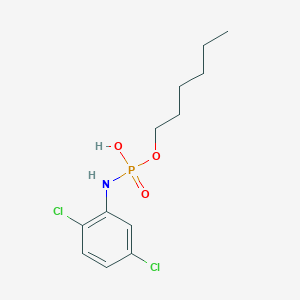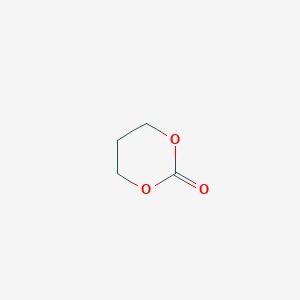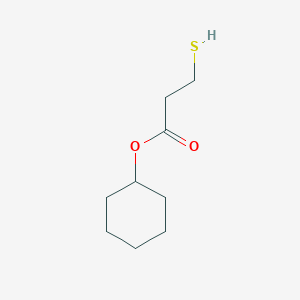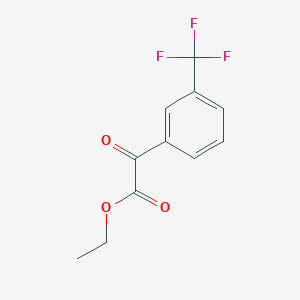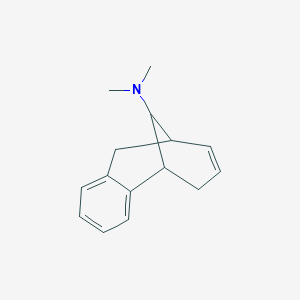
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine, also known as A-84543, is a synthetic compound that belongs to the benzazepine class. It has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia.
作用機序
The mechanism of action of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves the modulation of dopamine neurotransmission. It has been shown to act as a partial agonist at dopamine D1 and D2 receptors, which results in an increase in dopamine release. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of dopamine neurotransmission.
生化学的および生理学的効果
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are involved in the regulation of motor function and cognition. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to improve cognitive function and reduce symptoms of depression in animal models. In addition, 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high affinity for dopamine D1 and D2 receptors, which makes it a potent tool for studying dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs that are commonly used in lab experiments. However, one of the limitations of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its relatively short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine. One area of research is the development of more potent and selective analogs of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine that can be used to study the role of dopamine neurotransmission in neurological disorders. Another area of research is the development of new methods for delivering 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine to the brain, such as the use of nanoparticles or gene therapy. Finally, there is a need for more studies to investigate the long-term effects of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine on the brain and behavior.
合成法
The synthesis of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The synthesis method has been described in detail in several research papers and involves the use of various reagents and catalysts.
科学的研究の応用
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine D1 and D2 receptors, which are involved in the regulation of dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are affected in Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
特性
CAS番号 |
103064-23-9 |
|---|---|
製品名 |
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine |
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C15H19N/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12/h3-8,12,14-15H,9-10H2,1-2H3 |
InChIキー |
KUBLWHSLTUANRG-UHFFFAOYSA-N |
SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
正規SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
同義語 |
5,6,9,10-tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine Org 6370 Org-6370 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



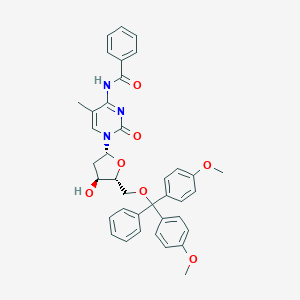
![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)
